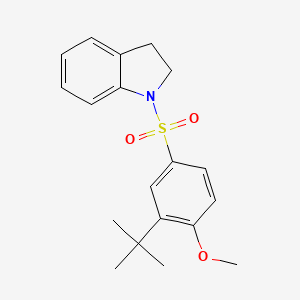![molecular formula C21H20N6O B2949632 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2379983-75-0](/img/structure/B2949632.png)
3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a piperidine ring, and a pyrazine ring . It’s part of a class of compounds that are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of various substituted aromatic/heterocyclic acid chlorides . The target products are usually obtained with good yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like 1H NMR and 13C NMR . These techniques provide information about the types of atoms in the molecule and their connectivity.Chemical Reactions Analysis
The chemical reactions involving this compound likely depend on its functional groups. For example, the presence of the pyrimidine ring might make it susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the types of atoms it contains. For example, it’s likely to be a solid at room temperature, and its solubility in different solvents would depend on its functional groups .作用機序
The mechanism of action of 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the progression of cancer and other diseases. It may also interact with specific receptors in the brain and modulate neurotransmitter release, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. It has also been shown to have neuroprotective effects and may improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. It has also been shown to have fluorescent properties, which could be useful for imaging studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it challenging to develop as a drug candidate.
将来の方向性
There are several future directions for research on 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile. One area of research could focus on elucidating the compound's mechanism of action and identifying specific targets for its use as a drug candidate. Another area of research could explore the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, studies could investigate the potential of this compound for the treatment of neurological disorders and its effects on cognitive function.
合成法
The synthesis method of 3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile involves the reaction of 4-(6-phenylpyrimidin-4-yl)oxybenzaldehyde with piperidine and 2-chloropyrazine in the presence of a catalyst. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, which is then reduced to give the final product.
科学的研究の応用
3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile has potential applications in various fields of scientific research. It has been studied for its use as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been investigated for its use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c22-13-19-21(24-9-8-23-19)27-10-6-16(7-11-27)14-28-20-12-18(25-15-26-20)17-4-2-1-3-5-17/h1-5,8-9,12,15-16H,6-7,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPXWOBYQWGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2949549.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2949554.png)

![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2949556.png)
![N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide](/img/structure/B2949560.png)




![2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2949568.png)
![3-Chloro-2-[phenyl(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2949570.png)
